3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

Proteolytic stability β-peptide Peptidase resistance

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS 284493-58-9) is a Boc-protected β-amino acid derivative featuring a 3-bromophenyl substituent at the β-carbon. With the molecular formula C₁₄H₁₈BrNO₄ and a molecular weight of 344.20 g/mol, this racemic (DL) compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of renin inhibitors, protease-targeted peptides, and bioactive molecules.

Molecular Formula C14H18BrNO4
Molecular Weight 344.2 g/mol
CAS No. 284493-58-9
Cat. No. B1273841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
CAS284493-58-9
Molecular FormulaC14H18BrNO4
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
InChIInChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyUTYRIGRZLZNTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS 284493-58-9) – A Boc-Protected β-Amino Acid Building Block for Peptide and Drug Discovery


3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS 284493-58-9) is a Boc-protected β-amino acid derivative featuring a 3-bromophenyl substituent at the β-carbon [1]. With the molecular formula C₁₄H₁₈BrNO₄ and a molecular weight of 344.20 g/mol, this racemic (DL) compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of renin inhibitors, protease-targeted peptides, and bioactive molecules . Its β-amino acid backbone, acid-labile Boc protecting group, and aryl bromide handle collectively enable applications inaccessible to α-amino acid analogs, Fmoc-protected variants, or unprotected free amines .

Why Generic Substitution Fails: Structural Differentiation of 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS 284493-58-9) from Closest Analogs


Although sharing the C₁₄H₁₈BrNO₄ formula with several Boc-phenylalanine isomers, the target compound 284493-58-9 cannot be interchanged with its closest structural analogs without compromising synthetic outcomes, biological performance, or procurement economics. The β-amino acid backbone—positioning the amino group at the β-carbon rather than the α-carbon—confers proteolytic stability fundamentally absent in α-amino acid scaffolds [1]. Among the three common bromo-regioisomers (ortho, meta, para), the meta-bromo substitution uniquely balances steric accessibility and electronic profile for cross-coupling diversification [2]. Furthermore, substituting the Boc group for Fmoc (MW 466.32 vs. 344.20 g/mol) increases the building block mass by 35%, reducing atom economy in multi-step syntheses . These structural distinctions produce measurable consequences in peptide stability, synthetic efficiency, and final product purity, as quantified in the evidence below.

Quantitative Differentiation Evidence: 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS 284493-58-9) vs. Closest Comparators


β-Amino Acid Backbone Confers Complete Resistance to Pronase Degradation vs. Rapid Cleavage of α-Peptide Bonds

Peptides constructed with β-amino acid units, such as those derived from Boc-β3-homophenylglycine scaffolds including 284493-58-9, exhibit complete resistance to proteolytic degradation by pronase, trypsin, and elastase, whereas α-peptide counterparts are rapidly cleaved [1]. In a head-to-head study, β-peptides containing β3-homologated amino acids showed zero detectable cleavage after 24-hour incubation with pronase (Table 1, entries 1-6), while the corresponding α-peptide control was fully degraded under identical conditions [1]. This stability profile is independent of side-chain configuration and holds for both pure β-peptides and mixed α,β-peptides containing a β-amino acid at the scissile bond [2].

Proteolytic stability β-peptide Peptidase resistance

Boc Protection Reduces Building Block Mass by 26% vs. Fmoc Analog, Improving Atom Economy in Multi-Step Synthesis

The Boc-protected target compound (284493-58-9) has a molecular weight of 344.20 g/mol, whereas the directly analogous Fmoc-protected building block (Fmoc-3-amino-3-(3-bromophenyl)propionic acid, CAS 276262-71-6) has a molecular weight of 466.32 g/mol [1]. This represents a 122.12 g/mol (26.2%) reduction in the mass of the protected building block. In a typical 10-step linear synthesis incorporating this unit once, the Boc strategy avoids carrying an additional ~122 Da of protecting group mass through all downstream intermediates, cumulatively improving atom economy and reducing solvent consumption during chromatographic purification .

Solid-phase peptide synthesis Protecting group strategy Atom economy

Racemic DL Mixture Offers 40–50% Cost Reduction vs. Enantiopure (R)- or (S)-Versions for Early-Stage Screening

The target compound 284493-58-9 is supplied as a racemic (DL) mixture, whereas the corresponding enantiopure versions—Boc-(R)-3-amino-3-(3-bromophenyl)propionic acid (CAS 501015-16-3) and Boc-(S)-3-amino-3-(3-bromophenyl)propionic acid (CAS 500770-76-3)—require chiral separation or asymmetric synthesis and are sold at substantially higher unit prices . Commercial pricing data indicates that the enantiopure (R)-enantiomer (CAS 501015-16-3, 98% purity, 100 mg) is listed at approximately ¥124 (RMB), while the racemic DL material (CAS 284493-58-9) is available at roughly 30–50% lower cost per gram from bulk suppliers [1].

Chiral building block Cost efficiency Racemic screening

Meta-Bromo Substitution Provides a Versatile Cross-Coupling Handle with Distinct Reactivity Profile vs. Ortho- and Para-Isomers

The 3-bromo (meta) substitution on the phenyl ring of 284493-58-9 offers a reactivity profile distinct from the 2-bromo (ortho) and 4-bromo (para) isomers. In Suzuki-Miyaura cross-coupling reactions, meta-bromoaryl substrates avoid the steric hindrance that suppresses coupling yields at the ortho position while maintaining electronic properties that differ from para-substituted analogs [1]. The meta-bromophenyl group serves as an orthogonal synthetic handle that can be selectively coupled in the presence of other halides or after Boc deprotection, enabling late-stage diversification of peptide scaffolds . The related Boc-(R)-3-amino-3-(4-bromophenyl)propionic acid (CAS 261380-20-5) has a melting point of 142.1°C vs. 111–113°C for 284493-58-9, reflecting the different crystal packing and solubility properties conferred by the bromine position [2].

Suzuki-Miyaura coupling Regioselectivity Aryl bromide diversification

Boc Protection Enables Orthogonal Deprotection Under Mild Acid Conditions, Critical for Solid-Phase Peptide Synthesis

The Boc protecting group on 284493-58-9 is cleaved under acidic conditions (typically 25–50% TFA in DCM, 30 min at room temperature), whereas the Fmoc analog (CAS 276262-71-6) requires basic deprotection (20% piperidine in DMF) . This orthogonality is crucial in solid-phase peptide synthesis (SPPS) when the target peptide contains acid-sensitive functionalities or when a Boc/Bzl strategy is employed. In direct comparative syntheses, Boc chemistry with in situ neutralization has been shown to successfully deliver full-length 'difficult sequence' peptides where conventional Fmoc chemistry failed due to acylation termination at hydrophobic cores [1].

Solid-phase peptide synthesis Orthogonal protection Boc deprotection

Documented Use as Key Intermediate in Renin Inhibitor Synthesis Validates Real-World Utility

The S-enantiomer of this compound (Boc-(S)-3-amino-3-(3-bromophenyl)propionic acid, CAS 500770-76-3) has been specifically employed as a starting material in the synthetic preparation of acylpiperidinylbenzimidazoles, a class of potent, orally bioavailable renin inhibitors [1]. The resulting benzimidazole derivatives demonstrated in vitro human plasma renin inhibitory activity with IC₅₀ values in the nanomolar range (representative compounds: IC₅₀ = 61 nM and 470 nM in human plasma renin assay, pH 7.4) [2]. This patent-documented application establishes the compound's validated role in a therapeutically relevant chemical series, distinguishing it from building blocks without demonstrated integration into active pharmaceutical programs [3].

Renin inhibitor Acylpiperidinylbenzimidazole Antihypertensive drug discovery

Recommended Application Scenarios for 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS 284493-58-9)


Synthesis of Proteolytically Stable Peptide Therapeutics Incorporating β-Amino Acid Residues

When designing peptide drug candidates intended for systemic administration, the β-amino acid scaffold of 284493-58-9 provides a backbone that is completely resistant to degradation by common serum proteases (pronase, trypsin, elastase) under conditions where α-peptide bonds are rapidly cleaved [1]. Incorporating this building block at the scissile bond of a target peptide can extend in vivo half-life without requiring non-natural backbone modifications such as N-methylation or D-amino acid substitution. The Boc protection ensures compatibility with standard SPPS protocols, while the 3-bromophenyl group can be retained for target binding or subsequently diversified via Suzuki coupling to explore structure-activity relationships [1].

Late-Stage Diversification via Meta-Bromo Suzuki-Miyaura Cross-Coupling for Parallel SAR Libraries

The meta-bromo substituent on 284493-58-9 serves as a robust aryl halide handle for Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling the parallel synthesis of diverse biaryl analogs from a single common intermediate [2]. Because the meta position avoids the steric congestion of ortho-substituted aryl bromides, coupling yields are consistently higher, facilitating the rapid generation of 24- or 96-member libraries for high-throughput screening campaigns. The Boc group remains stable under standard coupling conditions (aqueous base, Pd catalyst, 80–100°C), allowing direct diversification without prior deprotection [2].

Cost-Efficient SAR Exploration Using Racemic DL Building Block Before Chiral Resolution Commitment

For early-stage medicinal chemistry programs where the active stereoisomer has not been identified, the racemic DL form (284493-58-9) enables synthesis and screening of diastereomeric mixtures at 30–50% lower procurement cost compared to enantiopure (R)- or (S)-versions . Once the active configuration is confirmed through biological testing of separated diastereomers or enantioselective synthesis, procurement can be switched to the corresponding enantiopure building block (CAS 501015-16-3 for R, CAS 500770-76-3 for S). This staged procurement strategy optimizes budget allocation across the hit-to-lead progression .

Synthesis of Renin Inhibitor Scaffolds Based on Acylpiperidinylbenzimidazole Chemotype

The compound has documented utility as a key intermediate in Takeda Pharmaceutical's renin inhibitor program, where the (S)-enantiomer was used to construct acylpiperidinylbenzimidazole derivatives with nanomolar potency against human plasma renin (IC₅₀ = 61–470 nM) [3]. The Boc-protected β-amino acid provides the optimal spacing and functional group presentation for subsequent piperidine coupling and benzimidazole ring formation. For groups pursuing aspartyl protease targets (renin, BACE1, cathepsin D), this building block offers a validated entry point into a proven chemotype, reducing the synthetic risk inherent in de novo scaffold design [3].

Quote Request

Request a Quote for 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.